3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of a methoxybenzyl group at the 3-position of the pyrido[3,2-d]pyrimidine core enhances its pharmacological properties, making it a potential candidate for various therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the prevention of cell proliferation, thereby exerting its anti-cancer effects .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, leading to cell cycle arrest . This interruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These properties can influence the bioavailability of the compound, which is crucial for its effectiveness as a drug .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth in various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition disrupts the folate metabolism pathway, leading to antiproliferative effects on rapidly dividing cells. Additionally, this compound interacts with tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for nucleotide synthesis . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, this compound inhibits tyrosine kinases by competing with ATP for binding to the kinase domain, thereby blocking phosphorylation events necessary for signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated sustained antiproliferative effects on cancer cells, with no significant development of resistance
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DHFR and tyrosine kinases . The inhibition of DHFR disrupts the folate metabolism pathway, leading to decreased synthesis of nucleotides and amino acids . Additionally, the compound’s interaction with tyrosine kinases affects various signaling pathways, influencing cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This subcellular localization is essential for its effective inhibition of DHFR and tyrosine kinases, leading to its observed biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxybenzylamine with a pyrido[3,2-d]pyrimidine precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 3-(4-methoxybenzyl)dihydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,2-d]pyrimidine: The parent compound without the methoxybenzyl group.
3-(4-hydroxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: An oxidized derivative with a hydroxyl group instead of a methoxy group.
3-(4-aminobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: A derivative with an amino group.
Uniqueness
The presence of the methoxybenzyl group in 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione imparts unique pharmacological properties, such as enhanced lipophilicity and improved binding affinity to certain molecular targets. This makes it a more potent and selective inhibitor compared to its analogs.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-11-6-4-10(5-7-11)9-18-14(19)13-12(17-15(18)20)3-2-8-16-13/h2-8H,9H2,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAOFLDIVZRQCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162772 | |
Record name | 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27507-08-0 | |
Record name | 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27507-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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